molecular formula C20H18N2O5S2 B2649453 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide CAS No. 2320725-98-0

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

Cat. No.: B2649453
CAS No.: 2320725-98-0
M. Wt: 430.49
InChI Key: HHWTWAQTYOXLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a synthetic small molecule characterized by a hybrid structure combining a 2,3'-bithiophene moiety, a 2,3-dihydro-1,4-benzodioxin ring, and an ethanediamide linker. The hydroxyethyl and ethanediamide groups likely influence solubility, hydrogen-bonding capacity, and intermolecular interactions.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c23-14(18-4-3-17(29-18)12-5-8-28-11-12)10-21-19(24)20(25)22-13-1-2-15-16(9-13)27-7-6-26-15/h1-5,8-9,11,14,23H,6-7,10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWTWAQTYOXLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps, starting with the preparation of the bithiophene and benzodioxin intermediates. The key steps include:

    Formation of the Bithiophene Intermediate: This can be achieved through a Stille coupling reaction between a thiophene derivative and a bithiophene precursor.

    Synthesis of the Benzodioxin Intermediate: This involves the cyclization of a suitable precursor in the presence of an acid catalyst.

    Coupling of Intermediates: The final step involves the coupling of the bithiophene and benzodioxin intermediates through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest several potential medicinal applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of benzodioxane have shown enhanced activity against MCF-7 breast cancer cells, indicating that modifications to this compound could yield similar or improved effects .
  • Antimicrobial Properties : Compounds containing thiophene moieties have been reported to possess significant antimicrobial activities. The bithiophene structure may enhance these properties through π-π stacking interactions, which are crucial for binding to biological targets .
  • Neuroprotective Effects : The hydroxyethyl group may contribute to the neuroprotective properties observed in related compounds, making it a candidate for further exploration in neurodegenerative disease models.

Organic Electronics

The conjugated system provided by the bithiophene unit enhances the electronic properties of the compound:

  • Conductive Polymers : The compound can be utilized in the development of conductive polymers due to its ability to form π-conjugated systems, which are essential for charge transport in organic electronic devices.
  • Organic Photovoltaics : Its potential as a donor material in organic photovoltaic cells has been investigated, where the efficiency of light absorption and electron mobility is critical for performance.

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer ActivityEnhanced antiproliferative effects against MCF-7 cells compared to traditional agents.
Antimicrobial PropertiesSignificant activity against various bacterial strains attributed to thiophene derivatives.
Organic ElectronicsPotential use in organic photovoltaic applications due to favorable electronic properties.

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Bioactivity : Structural similarities to antihepatotoxic flavones and benzodioxin derivatives warrant further investigation into liver-protective or receptor-binding properties.
  • Stability : The ethanediamide linker may improve stability over amine salts or ester-based compounds , but experimental validation is needed.

Biological Activity

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework combining a bithiophene moiety with a hydroxyethyl chain and an ethanediamide group. The distinct electronic properties and the ability to interact with biological systems make it a candidate for various applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound's IUPAC name is N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide. It has a molecular formula of C17H16N2O3S3 and a molecular weight of 392.51 g/mol. The presence of multiple sulfur atoms in the structure suggests potential redox activity, which is crucial for its biological interactions.

The biological activity of this compound may be attributed to its redox-active nature, allowing it to interact with electron-rich or electron-deficient sites in biological molecules. The bithiophene moiety can modulate signaling pathways related to oxidative stress and electron transport, which are critical in various cellular processes.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing the benzodioxin structure have shown promising results in inhibiting cell proliferation in various cancer cell lines such as Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) with IC50 values typically lower than 10 μM .

CompoundCell LineIC50 (μM)
Compound ACaco2<10
Compound BHCT116<10
Compound CMDA-MB 231<10

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of structurally similar compounds on tumor cell lines. Results indicated that modifications to the hydroxyethyl chain significantly influenced the antitumor activity, highlighting the importance of structural optimization for enhancing efficacy .
  • Oxidative Stress Modulation : Research has shown that compounds with bithiophene units can modulate oxidative stress pathways, potentially leading to protective effects against oxidative damage in cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.